1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole
Overview
Description
1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole is a complex organic compound with the molecular formula C16H17N3 It is known for its unique structure, which includes a triazole ring fused with a methanoindene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole typically involves a multi-step process. One common method includes the 1,3-dipolar cycloaddition reaction between aryl azides and nitrones. This reaction is carried out under controlled conditions, often in the presence of a solvent like chlorobenzene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring the purity of the starting materials to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The phenyl group and other positions on the triazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its reactivity and stability.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole involves its interaction with molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-indene, octahydro-: This compound shares a similar methanoindene structure but lacks the triazole ring.
Naphthalene derivatives: Compounds like naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)- share structural similarities but differ in functional groups and reactivity.
Uniqueness
1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole is unique due to its fused triazole and methanoindene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-phenyl-3,4,5-triazatetracyclo[5.5.1.02,6.08,12]trideca-3,9-diene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-2-5-10(6-3-1)19-16-14-9-13(15(16)17-18-19)11-7-4-8-12(11)14/h1-6,8,11-16H,7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFFCCHZYGRDBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C3CC2C4C3N=NN4C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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